Cas no 15575-14-1 (2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-)

2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl- structure
15575-14-1 structure
Product Name:2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-
CAS-nummer:15575-14-1
MF:C55H90O
MW:767.302517414093
CID:172009
PubChem ID:5280474
Update Time:2025-04-19

2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl-
    • (2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
    • 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaun cecaen-1-ol
    • 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
    • Ficaprenol
    • Undecaprenol
    • Ficaprel 11
    • Moraprenol 11
    • SCHEMBL788109
    • 15575-14-1
    • 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42-undecaen-1-ol
    • TXKJNHBRVLCYFX-RDQGWRCRSA-N
    • Q27101987
    • UNDECAPRENOL FROM AILANTHUS ALTISSIMA
    • 26296-50-4
    • CHEBI:16591
    • LMPR03010007
    • all-trans-undecaprenol
    • 50426-50-1
    • 3,7,11,15,19,23,27,31,35,39,43-undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol
    • AKOS032962413
    • DTXSID701112059
    • Inchi: 1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+
    • InChI-sleutel: TXKJNHBRVLCYFX-RDQGWRCRSA-N
    • LACHT: OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Berekende eigenschappen

  • Exacte massa: 766.699
  • Monoisotopische massa: 766.699
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 31
  • Complexiteit: 1410
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 10
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.2A^2
  • XLogP3: 19.6

Experimentele eigenschappen

  • Dichtheid: 0.89
  • Kookpunt: 777°Cat760mmHg
  • Vlampunt: 114.9°C
  • Brekindex: 1.509

2,6,10,14,18,22,26,30,34,38,42-Tetratetracontaundecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43-undecamethyl- Beveiligingsinformatie

Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD